1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is the amino group in organic synthesis . This compound, also known as a Boc-derivative, is used as a protecting group for amines .
Mode of Action
This compound interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a Boc-derivative, which protects the amino group during organic synthesis .
Biochemical Pathways
The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The compound acts as a protecting group for amines, preventing them from reacting with other substances during the synthesis process .
Pharmacokinetics
It is known that the compound can be removed from amines using strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound may have good bioavailability due to its ability to be removed from its targets.
Result of Action
The result of the action of this compound is the protection of amines during organic synthesis . By acting as a protecting group, the compound allows for the successful synthesis of complex organic compounds without unwanted reactions involving the amines .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Additionally, the removal of the compound from amines can be accomplished with strong acids . These processes suggest that the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is used.
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBJDMWGRKALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693156 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-09-9 | |
Record name | 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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